molecular formula C28H30N4O3S B11609564 5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

Cat. No.: B11609564
M. Wt: 502.6 g/mol
InChI Key: XNPFYSZZVVNUGC-UHFFFAOYSA-N
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Description

5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinyl group, a dimethylphenylamino group, and a benzenesulfonamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the phthalazinyl core, followed by the introduction of the dimethylphenylamino group through nucleophilic substitution reactions. The final step involves the sulfonation of the benzene ring and the attachment of the tetrahydrofuran-2-ylmethyl group.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenylamino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under mild conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a potential inhibitor of specific biological pathways. Its structural features make it a candidate for drug development and biochemical studies.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory agent or as a part of drug formulations targeting specific diseases. Its ability to interact with biological molecules makes it a promising candidate for therapeutic research.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, This compound stands out due to its unique combination of functional groups. This combination imparts distinct chemical properties, making it more versatile in various applications. The presence of the tetrahydrofuran-2-ylmethyl group, in particular, adds to its uniqueness by enhancing its solubility and reactivity.

Properties

Molecular Formula

C28H30N4O3S

Molecular Weight

502.6 g/mol

IUPAC Name

5-[4-(2,5-dimethylanilino)phthalazin-1-yl]-2-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C28H30N4O3S/c1-18-10-11-19(2)25(15-18)30-28-24-9-5-4-8-23(24)27(31-32-28)21-13-12-20(3)26(16-21)36(33,34)29-17-22-7-6-14-35-22/h4-5,8-13,15-16,22,29H,6-7,14,17H2,1-3H3,(H,30,32)

InChI Key

XNPFYSZZVVNUGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)NCC5CCCO5

Origin of Product

United States

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